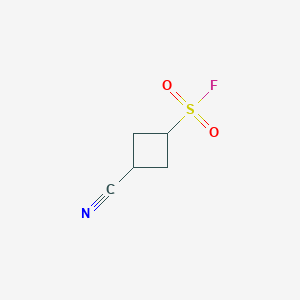

3-Cyanocyclobutane-1-sulfonyl fluoride

Description

Evolution and Significance of Sulfonyl Fluoride (B91410) Chemistry in Modern Organic Synthesis

The chemistry of sulfonyl fluorides has undergone a remarkable evolution, transforming these once-specialized reagents into indispensable tools in modern organic synthesis. Historically, sulfonyl fluorides were often overshadowed by their more reactive counterparts, sulfonyl chlorides. However, their unique balance of stability and latent reactivity has garnered significant attention in recent decades. researchgate.net The sulfur-fluorine bond in sulfonyl fluorides is exceptionally robust, showing resistance to hydrolysis, oxidation, reduction, and thermolysis. nih.govnih.govmdpi.com This stability allows the sulfonyl fluoride moiety to be carried through multi-step syntheses without the need for protecting groups, a significant advantage in complex molecule construction.

Despite their stability, the sulfur(VI) center can be "activated" to react with a variety of nucleophiles under specific conditions. nih.govsigmaaldrich.com This controllable reactivity makes them valuable precursors for synthesizing a wide range of sulfur-containing compounds, including sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cnccspublishing.org.cn Their applications have expanded into numerous areas, including their use as versatile building blocks, reagents for deoxyfluorination, and key components in the development of functional materials and polymers. researchgate.netrsc.orgrsc.org Consequently, a plethora of synthetic methods have been developed to efficiently access aromatic, aliphatic, and other classes of sulfonyl fluorides, solidifying their role as privileged functional groups in contemporary chemistry. mdpi.comccspublishing.org.cnbohrium.com

The Emergence of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and its Broad Impact

A pivotal moment in the history of sulfonyl fluoride chemistry was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and colleagues in 2014. nih.govresearchgate.net Positioned as a next-generation "click chemistry" reaction, SuFEx describes the highly efficient and reliable formation of covalent bonds by reacting sulfonyl fluorides (R-SO₂F) and other S(VI)-F containing hubs with appropriate nucleophiles, particularly silyl (B83357) ethers and amines. researchgate.netnih.gov Like the original copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx reactions are characterized by their high yields, simple reaction conditions, tolerance of a wide range of functional groups, and operational simplicity. sigmaaldrich.comresearchgate.net

The impact of SuFEx has been profound and far-reaching. It has become a powerful tool for rapidly assembling complex molecular architectures from modular building blocks. rsc.org Its applications span numerous scientific disciplines, from the synthesis of novel polymers and materials to its extensive use in drug discovery and chemical biology. rsc.orgeurekalert.org In medicinal chemistry, SuFEx has enabled the late-stage functionalization of drug candidates and the creation of vast libraries of compounds for high-throughput screening. nih.govresearchgate.net The sulfonyl fluoride group acts as a stable anchor that can be selectively "clicked" with biological nucleophiles, such as the side chains of tyrosine, lysine (B10760008), and serine residues, making it a valuable warhead for designing targeted covalent inhibitors and chemical probes. nih.govacs.orgrsc.org This ability to forge robust connections with high precision has cemented SuFEx as a cornerstone of modern molecular assembly. researchgate.netrsc.org

Structural Context and Unique Features of Cyclobutane-derived Sulfonyl Fluorides

The incorporation of a cyclobutane (B1203170) ring into molecular scaffolds is an increasingly utilized strategy in medicinal chemistry. nih.gov Unlike more flexible cycloalkanes, the cyclobutane motif possesses significant ring strain (approximately 26 kcal/mol) and is conformationally restricted to a rigid, puckered geometry. researchgate.netpharmablock.com This three-dimensional structural rigidity can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, potentially improving potency and selectivity for its biological target. nih.govpharmablock.com

When this strained carbocycle is functionalized with a sulfonyl fluoride group, the resulting compound exhibits a unique combination of structural and reactive properties. The cyclobutane scaffold provides a well-defined spatial orientation for the sulfonyl fluoride moiety, influencing its interaction with target proteins or other molecules. The synthesis of such compounds often leverages [2+2] cycloaddition reactions to construct the four-membered ring. researchgate.netnih.gov While typical sulfonyl fluorides are known for their participation in SuFEx reactions, the reactivity of those attached to highly strained rings, such as oxetanes or cyclobutanes, can sometimes deviate, leading to alternative reaction pathways like defluorosulfonylation under certain conditions. springernature.comnih.gov This distinct reactivity profile opens up new avenues for synthetic diversification and the development of novel chemical probes and building blocks.

Research Landscape and Current Gaps Pertaining to 3-Cyanocyclobutane-1-sulfonyl Fluoride

The compound this compound is a specific example of a bifunctional building block, integrating the distinct chemical properties of a sulfonyl fluoride, a cyano group, and a cyclobutane core. The sulfonyl fluoride group serves as a SuFEx-able handle for covalent ligation, the rigid cyclobutane acts as a non-aromatic, three-dimensional scaffold, and the cyano group can influence polarity and act as a hydrogen bond acceptor or a synthetic precursor for other functional groups.

Detailed research focusing exclusively on this compound is limited in publicly accessible literature, indicating that its unique potential has not yet been fully explored. While general synthetic routes to cyclobutane sulfonyl fluorides have been described, specific, optimized protocols and a broad investigation of the reactivity and application of this particular molecule are not widely reported. researchgate.netresearchgate.net This represents a significant research gap. The synergistic combination of its three functional components suggests potential applications in the development of novel covalent probes for chemical biology or as a unique fragment for library synthesis in drug discovery programs. Further investigation is needed to characterize its reactivity in SuFEx and other transformations and to explore its utility in creating novel, functional molecules.

Chemical Properties and Synthesis Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆FNO₂S |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 2287343-20-6 |

| Canonical SMILES | C1C(C(C1)S(=O)(=O)F)C#N |

| Structure | A four-membered cyclobutane ring substituted with a cyano (-C≡N) group and a sulfonyl fluoride (-SO₂F) group at the 1 and 3 positions, respectively. |

Table 2: Representative Synthetic Approach A plausible synthesis for cyclobutane derivatives of this type involves a multi-step sequence.

| Step | Description | General Reagents/Conditions |

|---|---|---|

| 1. Cycloaddition | Construction of the cyclobutane ring, often via a [2+2] cycloaddition of an appropriately substituted alkene. | Photochemical or thermal conditions. |

| 2. Functional Group Interconversion | Conversion of a precursor group (e.g., thiol, sulfonic acid) on the cyclobutane ring to a sulfonyl halide. | Oxidative conditions followed by halogenation. |

| 3. Fluoridation | Halide exchange to install the sulfonyl fluoride. This is a common final step in the synthesis of sulfonyl fluorides. | A fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyanocyclobutane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNVZXEHMYEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyanocyclobutane 1 Sulfonyl Fluoride and Its Analogues

Classical and Contemporary Approaches to Sulfonyl Fluoride (B91410) Synthesis

The preparation of sulfonyl fluorides has traditionally been dominated by the halide exchange of precursor sulfonyl chlorides. ccspublishing.org.cn This remains a widely practiced and robust method. However, the landscape of synthetic chemistry has expanded to include a variety of alternative starting materials and reaction conditions. Modern approaches now allow for the synthesis of sulfonyl fluorides from more readily available or alternative precursors such as thiols, disulfides, and sulfonic acids, often under milder and more environmentally benign conditions. mdpi.comnih.gov These contemporary methods, including electrochemical and photocatalytic strategies, offer novel pathways that can provide access to complex and functionally diverse sulfonyl fluorides. nih.gov

Synthesis from Sulfonyl Chlorides via Halide Exchange

The most conventional and widely established method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a chloride atom in a corresponding sulfonyl chloride with a fluoride ion. ccspublishing.org.cn This halide exchange reaction is a cornerstone of sulfonyl fluoride chemistry due to the general availability of sulfonyl chlorides as starting materials. The reaction is typically performed using an inorganic fluoride salt as the fluorine source.

The synthesis of the specific intermediate, 3-cyanocyclobutane-1-sulfonyl chloride, follows general protocols for the preparation of aliphatic sulfonyl chlorides. A common and effective method is the oxidative chlorination of the corresponding 3-cyanocyclobutane-1-thiol or its disulfide derivative. ccspublishing.org.cnmdpi.com This transformation is typically achieved using an oxidizing agent in the presence of a chloride source. For instance, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to generate the sulfonyl chloride intermediate in situ before the subsequent fluorination step. mdpi.com This approach avoids the direct use of hazardous chlorine gas. ccspublishing.org.cn

Table 1: General Conditions for Oxidative Chlorination of Thiols

| Oxidant/Chlorine Source | Substrate | Notes |

|---|---|---|

| Aqueous Sodium Hypochlorite | Heteroaromatic Thiols | Forms sulfonyl chloride intermediate in situ. mdpi.com |

The conversion of sulfonyl chlorides to sulfonyl fluorides is frequently accomplished using alkali metal fluorides. Potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride, is a particularly effective reagent for this transformation. A key advantage of using KHF₂ in a biphasic mixture (e.g., acetonitrile (B52724) and water) is its ability to efficiently perform the halide exchange while minimizing the competing hydrolysis of the sulfonyl chloride or the resulting sulfonyl fluoride product. mdpi.com

Potassium fluoride (KF) is also widely used. To enhance its reactivity and solubility in organic solvents, it is often employed with phase-transfer catalysts or in specific solvent systems. The choice of fluorinating agent and reaction conditions can be tailored based on the substrate's reactivity and stability. mdpi.com

Table 2: Comparison of Fluorinating Reagents for Halide Exchange

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| KHF₂ | Acetonitrile/Water, THF, or CH₂Cl₂ | Excellent yields, minimizes hydrolysis. mdpi.com |

De novo Synthesis from Thiols and Disulfides

Direct synthesis from thiols and disulfides provides a valuable alternative to the classical halide exchange pathway, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. ccspublishing.org.cn One prominent method involves the direct conversion of disulfides into sulfonyl fluorides using Selectfluor, which serves as both the oxidant and the fluoride source. ccspublishing.org.cn

Another approach involves a two-step, one-pot procedure where a thiol is first subjected to oxidative chlorination with a reagent like sodium hypochlorite, followed by the in-situ addition of a fluoride source such as KHF₂ to complete the conversion to the sulfonyl fluoride. ccspublishing.org.cnmdpi.com

Table 3: Selected Methods for Sulfonyl Fluoride Synthesis from Thiols/Disulfides

| Starting Material | Reagents | Key Features |

|---|---|---|

| Disulfides (Aromatic, Benzylic, Alkyl) | Selectfluor | Direct conversion; oxidant and fluorine source in one reagent. ccspublishing.org.cn |

Electrochemical Oxidative Coupling Strategies

A modern and environmentally benign approach to sulfonyl fluoride synthesis is through the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. ccspublishing.org.cn This method avoids the need for chemical oxidants, reducing waste and often proceeding under mild reaction conditions. In a typical setup, the thiol or disulfide is oxidized at an anode in the presence of potassium fluoride. The reaction displays a broad substrate scope, accommodating aryl, heteroaryl, benzyl, and alkyl thiols or disulfides, and provides the corresponding sulfonyl fluorides in good yields. ccspublishing.org.cn

The process is believed to proceed through the initial oxidation of the thiol to a disulfide, which is then further oxidized and reacts with fluoride ions to form the sulfonyl fluoride product. This green chemistry approach is advantageous due to its operational simplicity and use of inexpensive and safe reagents. ccspublishing.org.cn

Synthesis from Sulfones via C-S Bond Fragmentation and Fluorination

The synthesis of sulfonyl fluorides from sulfones is a less common strategy. However, innovative methods involving bond fragmentation have been developed. One such advanced strategy is the photocatalytic ring-opening fluorosulfonylation of strained cycloalkanols. nih.gov This process involves the cleavage of a C-C bond adjacent to the alcohol, rather than a direct C-S bond fragmentation of a sulfone. The reaction utilizes sulfur dioxide (SO₂) and N-fluorobenzenesulfonimide (NFSI) under photocatalysis to generate carbonyl-containing aliphatic sulfonyl fluorides. nih.gov While this method does not start from a sulfone, it represents a novel fragmentation approach to access complex sulfonyl fluoride structures that would be challenging to prepare via traditional routes.

Synthesis from Sulfonyl Hydrazides and Sodium Sulfinates

The conversion of sulfonyl hydrazides and sodium sulfinates into sulfonyl fluorides represents a reliable and effective synthetic route. mdpi.com This approach avoids the use of more hazardous sulfonyl chlorides.

One common method involves the fluorination of sulfonyl hydrazides using an electrophilic fluorinating agent. For instance, Selectfluor in aqueous media has been shown to convert a wide range of sulfonyl hydrazides into their corresponding sulfonyl fluorides in good to excellent yields. mdpi.com The reaction proceeds smoothly at elevated temperatures (e.g., 60 °C) and is tolerant of various functional groups, which would be advantageous for a substrate like 3-cyanocyclobutane-1-sulfonyl hydrazide. mdpi.com

An electrochemical approach has also been developed for converting sulfonyl hydrazides to sulfonyl fluorides. This method utilizes Et3N·3HF as the fluoride source under constant current, with n-Bu4NI acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.org

Table 1: Representative Conditions for Sulfonyl Fluoride Synthesis from Sulfonyl Hydrazides

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Sulfonyl Hydrazide | Selectfluor | Water, 60 °C | Good to Excellent | mdpi.com |

| Aryl/Alkyl Sulfonyl Hydrazide | Et₃N·3HF, n-Bu₄NI | CH₂Cl₂/DMSO, Electrochemical (15 mA) | Good | rsc.org |

Direct Synthesis from Sulfonic Acids and Salts

The direct conversion of sulfonic acids and their corresponding salts into sulfonyl fluorides is a highly desirable and atom-economical strategy, as it utilizes stable and readily available starting materials. nih.govresearchgate.net This approach bypasses the need to first convert the sulfonic acid to a more reactive intermediate like a sulfonyl chloride.

Recent advancements have established two complementary one-pot strategies. nih.govrsc.org The first method employs thionyl fluoride (SOF₂) for the deoxyfluorination of sodium sulfonate salts, achieving high yields (90–99%) within an hour. nih.govrsc.org The second, complementary strategy uses the bench-stable solid reagent Xtalfluor-E®, which allows for the conversion of both sulfonic acids and their salts to sulfonyl fluorides under milder conditions, with yields ranging from 41–94%. nih.govrsc.org

Another one-pot, two-step protocol involves the use of cyanuric chloride to first generate the sulfonyl chloride in situ, followed by a halogen exchange (Cl⁻/F⁻) using a fluorine source like potassium bifluoride (KHF₂). researchgate.net This method has proven effective for a variety of sulfonic acids and sulfonates. researchgate.net These methods would be applicable to the synthesis of 3-cyanocyclobutane-1-sulfonyl fluoride from its corresponding sulfonic acid, providing a direct route to the final product.

Table 2: Comparison of Reagents for Direct Sulfonyl Fluoride Synthesis from Sulfonic Acids/Salts

| Reagent System | Starting Material | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | Fast reaction times (1 hour) | 90-99% | nih.govrsc.org |

| Xtalfluor-E® | Sulfonic Acids and Salts | Bench-stable solid, milder conditions | 41-94% | nih.govrsc.org |

| Cyanuric Chloride / KHF₂ | Sulfonic Acids and Salts | One-pot, transition-metal-free | Moderate to Good | researchgate.net |

Photoredox Catalysis in Alkyl Sulfonyl Fluoride Preparation

Photoredox catalysis has emerged as a powerful tool for the synthesis of alkyl sulfonyl fluorides under mild conditions, enabling access to complex and sp³-rich scaffolds that are often challenging to prepare using traditional methods. acs.orgresearchgate.net This approach is particularly relevant for synthesizing compounds like this compound.

One strategy involves the use of photoredox catalysis to generate alkyl radicals from readily available starting materials like alkyl bromides, alcohols, or organoboron compounds. acs.orgorganic-chemistry.orgnih.gov For instance, a method starting from alkyl bromides utilizes halogen atom transfer (XAT) to form an alkyl radical. This radical is then trapped by a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting alkyl sulfinate is subsequently fluorinated in a telescoped reaction using an electrophilic fluorinating agent like Selectfluor to yield the final alkyl sulfonyl fluoride. acs.orgnih.gov This process benefits from user-friendly conditions and has been successfully scaled up using flow chemistry. acs.orgorganic-chemistry.org

Another photocatalytic approach utilizes alkyl organotrifluoroborates or boronic acid pinacol (B44631) esters. nih.gov Visible light absorption by an acridinium (B8443388) photocatalyst leads to the oxidation of the organoboron substrate, initiating a sequence that results in the formation of the alkyl sulfonyl fluoride. This method exhibits broad functional group tolerance due to the mild activation conditions. nih.gov

Table 3: Photoredox-Catalyzed Synthesis of Alkyl Sulfonyl Fluorides

| Starting Material | Catalyst System | SO₂ Source | Fluorine Source | Key Advantage | Reference |

|---|---|---|---|---|---|

| Alkyl Bromides/Alcohols | Iridium-based photocatalyst, (TMS)₃SiOH | DABSO | Selectfluor | Mild conditions, scalable via flow chemistry | acs.org |

| Alkyl Organotrifluoroborates | Acridinium photocatalyst | DABSO | Selectfluor | Broad functional group tolerance | nih.gov |

Palladium-Catalyzed Approaches to Sulfonyl Fluorides

Palladium-catalyzed cross-coupling reactions provide a mild and efficient pathway for the synthesis of sulfonyl fluorides, particularly aryl sulfonyl fluorides, from aryl bromides or iodides. researchgate.netnih.govrsc.org This one-pot process involves the initial palladium-catalyzed sulfonylation of the aryl halide using a sulfur dioxide surrogate like DABSO. The resulting aryl sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to afford the desired sulfonyl fluoride. nih.govrsc.org

This methodology is noted for its excellent functional group tolerance, allowing the transformation to be performed on complex molecules, including active pharmaceutical ingredients and peptides. nih.govsemanticscholar.org While the most common application involves the synthesis of aryl sulfonyl fluorides, the principles can be adapted. For precursors to cyclobutane (B1203170) systems, this method could be used to install the sulfonyl fluoride group onto an aromatic ring that is later elaborated into the desired cycloalkyl structure.

More recently, palladium catalysis has also been employed in the fluorosulfonylation of aryl thianthrenium salts. rsc.org This method uses the inexpensive sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source in combination with NFSI under mild reductive conditions, further expanding the toolkit for palladium-mediated sulfonyl fluoride synthesis. rsc.org

Stereoselective Synthesis and Isomeric Control of this compound

The biological and chemical properties of substituted cyclobutanes are highly dependent on their stereochemistry. For this compound, controlling the relative orientation (cis or trans) of the cyano and sulfonyl fluoride groups is critical. Achieving this control requires stereoselective synthetic methods.

Stereochemical Considerations in Cyclobutane Ring Systems

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov This puckering creates distinct axial and equatorial positions for substituents, leading to the possibility of cis and trans diastereomers. The three-dimensional structure of cyclobutanes is a key feature exploited in medicinal chemistry to orient pharmacophoric groups in specific vectors, improve metabolic stability, and increase binding affinity by providing a better spatial match for target proteins. nih.govnumberanalytics.com

In drug design, the stereochemistry of a molecule is crucial as different stereoisomers can have vastly different pharmacokinetic and pharmacodynamic profiles. numberanalytics.comnih.gov One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov Therefore, synthetic strategies for this compound must address the challenge of selectively producing the desired diastereomer (e.g., the (1r, 3r)-trans isomer). vulcanchem.com Stereoselective synthesis can be achieved through various methods, including chiral catalysis, the use of chiral auxiliaries, or stereospecific ring-forming or ring-contraction reactions. acs.org

Application of Corey-Chaykovsky Cyclopropanation to Cyano Cyclopropane (B1198618) Sulfonyl Fluoride Precursors

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an electron-deficient alkene (an enone), an aldehyde, or a ketone to produce a cyclopropane or an epoxide, respectively. organic-chemistry.orgwikipedia.org When applied to α,β-unsaturated systems bearing cyano and sulfonyl fluoride functionalities, this reaction provides a direct route to highly functionalized cyclopropanes.

A general protocol has been developed for the synthesis of both cis and trans isomers of cyano- and sulfonyl fluoride-substituted cyclopropanes via the Corey-Chaykovsky cyclopropanation. rsc.org This reaction proceeds under mild conditions with good yields and excellent functional group compatibility. The reaction of a sulfur ylide with an appropriately substituted alkene precursor, such as an ethenesulfonyl fluoride derivative bearing a cyano group, would lead to the formation of a cyano cyclopropane sulfonyl fluoride. The stereochemical outcome of the cyclopropanation can often be controlled by the choice of sulfur ylide (sulfonium vs. sulfoxonium ylides) and reaction conditions, allowing for selective access to either the cis or trans diastereomer. wikipedia.orgrsc.org While this method directly produces cyclopropanes, these highly strained and functionalized rings can serve as versatile precursors for ring-expansion reactions to access the corresponding cyclobutane systems, or they can be studied as analogues in their own right.

Scalability and Practical Considerations in Synthesis (e.g., Multigram Scale Preparations)

A key consideration for any multigram synthesis is the selection of a robust and efficient synthetic route that avoids hazardous reagents, costly purification techniques, and low-yielding steps. For this compound, a potential scalable strategy could involve the late-stage introduction of either the cyano or the sulfonyl fluoride group onto a pre-formed cyclobutane ring that is amenable to large-scale production.

Key Practical Considerations for Scalability:

Starting Material Availability and Cost: The commercial availability and cost of the initial cyclobutane precursor are critical for a cost-effective multigram synthesis. A scalable synthesis would ideally start from a simple, readily available cyclobutane derivative.

Reaction Conditions: Optimization of reaction conditions is paramount. This includes temperature control, reaction time, and the choice of solvents that are suitable for large-scale reactors. Reactions that proceed at or near ambient temperature and pressure are generally preferred.

Purification Methods: Chromatographic purifications are often a bottleneck in large-scale synthesis. Developing reaction conditions that afford a high-purity crude product, which can be purified by crystallization or distillation, is highly desirable.

Safety of Reagents and Intermediates: The toxicity and handling requirements of all reagents and intermediates must be carefully assessed for a multigram preparation. For example, the use of highly toxic cyanating agents or corrosive fluorinating agents would necessitate specialized equipment and safety protocols.

Potential Scalable Synthetic Strategies:

One plausible approach for a multigram synthesis of this compound could involve the following key transformations, drawing parallels from the synthesis of other functionalized cyclobutanes:

Formation of a 3-Substituted Cyclobutane Precursor: A scalable synthesis would likely begin with a commercially available or easily prepared 1,3-disubstituted cyclobutane. For instance, a derivative with a handle for conversion to the sulfonyl fluoride and a precursor to the cyano group would be ideal.

Introduction of the Sulfonyl Fluoride Moiety: The conversion of a suitable functional group (e.g., a sulfonic acid or sulfonyl chloride) to the sulfonyl fluoride is a critical step. While various methods exist, for a large-scale process, the choice of fluorinating agent would be crucial, balancing reactivity with safety and cost.

Introduction of the Cyano Group: Similarly, the introduction of the cyano group would need to be achieved through a high-yielding and safe method, such as a nucleophilic substitution with a cyanide salt.

The following table outlines a hypothetical scalable synthesis, highlighting the types of reactions and considerations at each stage.

| Step | Transformation | Reagents & Conditions (Hypothetical) | Scalability Considerations |

| 1 | Formation of a 3-hydroxycyclobutane-1-sulfonic acid precursor | Commercially available cyclobutane derivative, oxidation | Availability and cost of starting material, efficiency of the oxidation reaction. |

| 2 | Conversion to 3-hydroxycyclobutane-1-sulfonyl chloride | Thionyl chloride or similar reagent | Handling of corrosive reagents, purification of the sulfonyl chloride. |

| 3 | Fluorination to 3-hydroxycyclobutane-1-sulfonyl fluoride | Alkali metal fluoride (e.g., KF) | Efficiency of the halogen exchange, removal of byproducts. |

| 4 | Conversion of the hydroxyl group to a leaving group | Mesylation or tosylation | Complete conversion to avoid side reactions in the next step. |

| 5 | Cyanation | Sodium or potassium cyanide | Safe handling of cyanide, optimization of reaction conditions to maximize yield. |

| 6 | Final Purification | Crystallization or distillation | Development of a non-chromatographic purification method. |

It is important to emphasize that the development of a robust multigram synthesis for this compound would require significant experimental optimization and process development to address the challenges inherent in scaling up chemical reactions.

Based on a comprehensive search of available scientific literature, there is no specific research detailing the reactivity and mechanistic studies of "this compound" corresponding to the detailed outline provided. The requested data on its specific Sulfur(VI) Fluoride Exchange (SuFEx) reactivity profile and its radical transformations are not present in published, peer-reviewed sources.

General principles of sulfonyl fluoride chemistry have been established:

SuFEx Reactivity: Sulfonyl fluorides are known to undergo nucleophilic substitution at the sulfur atom, a reaction class termed Sulfur(VI) Fluoride Exchange (SuFEx). This reactivity allows them to connect with various nucleophiles, including oxygen- and nitrogen-based nucleophiles, and is a cornerstone of a new generation of click chemistry. sigmaaldrich.comresearchgate.netaccessscience.com The reaction typically involves the substitution of the fluoride atom by the incoming nucleophile. nih.gov

Radical Transformations: The fluorosulfonyl radical (•SO2F) can be generated from various precursors and used in radical transformations, such as the fluorosulfonylation of unsaturated hydrocarbons like alkenes and alkynes. nih.govresearchgate.netdntb.gov.ua These methods provide access to a variety of sulfonyl fluoride compounds. nih.govthieme-connect.de

However, generating an article with specific sub-sections on nucleophilic displacement, intramolecular reactions, chalcogen bonding activation, and radical fluorosulfonylation for This compound would require experimental data and research findings that are not currently available. To do so would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the requested article cannot be generated as it would necessitate fabricating information that does not exist for the specified compound.

Reactivity and Mechanistic Studies of 3 Cyanocyclobutane 1 Sulfonyl Fluoride

Radical Transformations Involving the Sulfonyl Fluoride (B91410) Moiety

Radical Chloro-fluorosulfonyl Difunctionalization of Alkynes

The radical difunctionalization of alkynes represents a significant strategy for the synthesis of complex molecular architectures. Specifically, the radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions is a powerful method for constructing β-chloro alkenylsulfonyl fluorides (BCASF). nih.gov This reaction typically utilizes a fluorosulfonyl radical precursor, such as sulfuryl chlorofluoride (FSO2Cl), which adds across the alkyne triple bond. thieme-connect.de

These BCASF molecules serve as versatile synthetic hubs. nih.gov The presence of both a chloride atom and a sulfonyl fluoride group allows for subsequent, selective transformations. The chloride site can undergo various reactions, including reduction, Suzuki and Sonogashira couplings, and nucleophilic substitutions, while the robust sulfonyl fluoride moiety remains intact for further derivatization through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govthieme-connect.de This methodology provides access to a wide range of previously challenging-to-synthesize sulfonyl fluorides, such as cis-alkenylsulfonyl fluorides, dienylsulfonyl fluorides, and ynenylsulfonyl fluorides. nih.gov

Cyclization Reactions and Annulation Strategies

The rigid cyclobutane (B1203170) core and the reactive cyano and sulfonyl fluoride groups of 3-Cyanocyclobutane-1-sulfonyl fluoride make it a valuable precursor for constructing complex spirocyclic systems.

Intramolecular Reductive Cyclization to Spirocyclic Sultams

A highly efficient, one-pot method has been developed for the synthesis of spirocyclic β- and γ-sultams from cyanoalkylsulfonyl fluorides. This process involves an intramolecular reductive cyclization. The reaction proceeds by reducing the nitrile (cyano) group to a primary amine, which then undergoes an intramolecular sulfonylation by attacking the sulfonyl fluoride.

This transformation is effectively carried out using sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol. The protocol is scalable and produces spirocyclic sultams in good to excellent yields. This method provides a direct route to sp³-enriched building blocks that are of significant interest in drug discovery, offering novel molecular scaffolds that mimic saturated nitrogen heterocycles.

| Reactant Type | Reagents and Conditions | Product Type | Reported Yield Range |

|---|---|---|---|

| β-Cyanoalkylsulfonyl Fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | Spirocyclic γ-Sultam | 61-84% |

| α-Cyanoalkylsulfonyl Fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | Spirocyclic β-Sultam | 48-53% |

Regioselectivity and Diastereoselectivity in Cycloaddition Pathways

While cycloaddition reactions are a known class of transformations for certain organosulfonyl fluorides, specific studies detailing the regioselectivity and diastereoselectivity of this compound in such pathways are not extensively documented in the available literature. Research on related compounds, such as ethenesulfonyl fluoride, has shown involvement in 1,3-dipolar cycloadditions. For instance, its reaction with dimethyl diazomalonate can lead to the formation of a highly substituted cyclobutane derivative following an initial cycloaddition, nitrogen extrusion, and subsequent dimerization. uni-muenchen.de This indicates the potential for sulfonyl fluorides to act as dipolarophiles, but the specific stereochemical outcomes for the 3-cyanocyclobutane derivative require further investigation.

Palladium(II)-Catalyzed Reactions as Ambiphilic Reagents

Alkyl sulfonyl fluorides, including those bearing a cyano group like this compound, can exhibit unique ambiphilic reactivity in transition metal catalysis. In the presence of a palladium(II) catalyst, these compounds can function as effective reagents for the cyclopropanation of unactivated olefins.

The sulfonyl fluoride group plays a dual role in this process. It acts as an acidifying group, facilitating the deprotonation of the α-carbon to create a nucleophilic center. Simultaneously, it serves as an internal oxidant within the ambiphile, enabling a key oxidative addition step later in the catalytic cycle.

Carbopalladation and Oxidative Addition Steps

The mechanism of the palladium(II)-catalyzed cyclopropanation involves a sequence of well-defined organometallic steps. The catalytic cycle is initiated by the formation of a palladium-carbenoid species or a related intermediate. This is followed by a crucial carbopalladation step where the intermediate adds across the olefin.

The cycle is completed by an oxidative addition step. Detailed mechanistic studies, supported by kinetic analysis and density functional theory (DFT) calculations, have revealed that an Sₙ2-type C–SO₂F oxidative addition is the turnover-limiting and diastereoselectivity-determining step of the reaction. The sulfonyl fluoride is essential for this reactivity, as related compounds with sulfonyl chloride or phenyl sulfonyl leaving groups are ineffective.

Stereoselective Cyclopropanation of Unactivated Olefins

This palladium(II)-catalyzed transformation provides a powerful method for the stereoselective synthesis of diverse cyclopropanes from unactivated olefins. A significant feature of this reaction is its ability to grant access to cis-substituted cyclopropanes with predictable diastereoselectivity.

The reaction demonstrates broad compatibility with various alkyl sulfonyl fluorides, including those containing nitrile (–CN) and ester (–CO₂R) functionalities. It is also effective with internal alkene substrates, yielding 1,2,3-trisubstituted cyclopropanes, which are often challenging to synthesize via other methods.

| Reagent Type | Substrate | Key Feature | Product | Stereoselectivity |

|---|---|---|---|---|

| Alkyl Sulfonyl Fluoride (with -CN group) | Unactivated Olefins | Ambiphilic Reactivity | Cyclopropanes | Access to cis-substituted products |

| Alkyl Sulfonyl Fluoride | Internal Alkenes | C-C Bond Formation | 1,2,3-Trisubstituted Cyclopropanes | Predictable Diastereoselectivity |

Computational Mechanistic Insights into Sulfonyl Fluoride Reactions

Computational studies are crucial for understanding the reactivity of sulfonyl fluorides. They allow researchers to model reaction mechanisms at an atomic level, providing a detailed picture that complements experimental findings. For many sulfonyl fluorides, these studies have clarified reaction pathways, identified key intermediates, and explained the roles of various catalysts and reagents.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules and map out the energetic landscape of a reaction. For sulfonyl fluorides, DFT calculations can determine the most likely sequence of events during a reaction, such as a nucleophilic attack on the sulfur atom. These calculations can distinguish between different possible mechanisms, for instance, a direct substitution of the fluoride or an elimination-addition pathway. While computational studies have been performed on the formation of aryl sulfonyl fluorides and their interactions with biological targets, specific DFT calculations detailing the reaction pathways of this compound are not present in the surveyed literature.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is an experimental method that provides detailed information about the kinetics of a chemical reaction. By monitoring the concentration of reactants, intermediates, and products over time, a comprehensive kinetic profile of the reaction can be established. This data is essential for understanding the reaction mechanism and can be used to validate or refine computational models. No RPKA studies specifically investigating reactions of this compound were found in the public domain.

Activation Barriers and Transition State Analysis

A key output of computational reaction modeling is the determination of activation barriers—the energy required to initiate a chemical transformation. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate this barrier. A lower activation barrier corresponds to a faster reaction. Analysis of the transition state's geometry provides critical clues about how bonds are formed and broken. This level of detailed analysis for this compound is currently unavailable.

Understanding the Role of Catalysts and Reagents

Catalysts and reagents can dramatically influence the outcome and efficiency of a chemical reaction. Computational studies play a vital role in explaining how these species function. For example, calculations can show how a catalyst might activate a substrate or how the choice of base can influence reaction pathways. Mechanistic studies on various catalytic systems for sulfonyl fluoride synthesis exist, such as Bi(III) redox-neutral catalysis for aryl sulfonyl fluorides. researchgate.net However, research detailing the specific influence of catalysts and reagents on the reactivity of this compound through computational analysis is not documented in the available sources.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The unique structural features of 3-Cyanocyclobutane-1-sulfonyl fluoride (B91410) make it an ideal starting material for the synthesis of intricate and functionally diverse molecules. Its strained four-membered ring and orthogonal reactive sites provide a platform for creating novel three-dimensional structures.

Synthesis of Spirocyclic Systems (e.g., β- and γ-Sultams)

A significant application of cyanocyclobutane-1-sulfonyl fluoride and related cyanoalkylsulfonyl fluorides is in the synthesis of spirocyclic β- and γ-sultams. nih.govnih.gov Sultams, which are cyclic sulfonamides, are important scaffolds in medicinal chemistry. The synthesis of these spirocyclic systems can be achieved through a one-pot intramolecular reductive cyclization process. This method involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular sulfonylation with the sulfonyl fluoride moiety. nih.govnih.gov

The reaction typically employs a reducing agent such as sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. nih.govnih.gov This approach is efficient for producing both β-sultams (from α-cyano sulfonyl fluorides) and γ-sultams (from β-cyano sulfonyl fluorides), with yields ranging from 48% to 84%. nih.govresearchgate.net

| Product Type | General Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Spirocyclic β-sultams | α-Cyanoalkylsulfonyl fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | 48–53% | nih.gov |

| Spirocyclic γ-sultams | β-Cyanoalkylsulfonyl fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | 61–84% | nih.govresearchgate.net |

Incorporation into Functionalized Cyclopropane (B1198618) Derivatives

While direct synthesis from 3-cyanocyclobutane-1-sulfonyl fluoride is not explicitly detailed, related sulfonyl fluorides have been shown to be precursors to highly functionalized cyclopropane derivatives. For instance, the reaction of ethenesulfonyl fluoride with dimethyl diazomalonate, following a 1,3-dipolar cycloaddition and subsequent nitrogen extrusion, leads to the formation of a 1-fluorosulfonyl-2,2-bis(methoxycarbonyl)cyclopropane. uni-muenchen.de This suggests the potential for this compound to be utilized in similar cycloaddition or rearrangement reactions to generate novel cyclopropane structures bearing both the cyano and sulfonyl fluoride functionalities, which would be valuable building blocks in their own right.

Precursor for Advanced Sulfur(VI) Species

The sulfonyl fluoride group in this compound is a key functional handle for its use as a precursor to more complex Sulfur(VI) species. It is a stable yet reactive electrophile, making it an excellent participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rhhz.netresearchgate.netnih.gov SuFEx is a set of click reactions that allow for the reliable formation of S-O and S-N bonds. rhhz.netnih.gov

By reacting with various nucleophiles under specific activation conditions, the sulfonyl fluoride moiety can be transformed into a wide array of other sulfur(VI)-containing functional groups, such as sulfonamides, sulfonic esters, and potentially sulfamoyl fluorides or fluorosulfates. rhhz.netnih.gov This capability positions this compound as a valuable precursor for creating libraries of diverse sulfur(VI) compounds for applications in drug discovery and materials science. rhhz.netresearchgate.net

Reagent in Chemo- and Regioselective Transformations

The differential reactivity of the cyano and sulfonyl fluoride groups allows for chemo- and regioselective transformations, enabling the targeted modification of the molecule at specific sites.

Conversion to Sulfonamides and Sulfonic Esters

The sulfonyl fluoride group of this compound can be selectively converted into sulfonamides and sulfonic esters. princeton.edu The synthesis of sulfonamides is typically achieved by reacting the sulfonyl fluoride with a primary or secondary amine. claremont.edu While this reaction can sometimes require harsh conditions, the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], allows for the activation of the sulfonyl fluoride towards nucleophilic attack by the amine under milder conditions. claremont.edu

Similarly, sulfonic esters can be prepared, although the direct conversion from sulfonyl fluorides is less common than from sulfonyl chlorides. However, the principles of SuFEx chemistry suggest that under appropriate catalytic conditions, reaction with alcohols or silyl (B83357) ethers could yield the corresponding sulfonic esters. rhhz.net

| Product | Reactant | Catalyst/Reagents | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Sulfonamide | Amine | Ca(NTf₂)₂ | tert-amyl alcohol | 60 °C | claremont.edu |

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. frontiersin.orgresearchgate.net The bifunctional nature of this compound makes it a potentially valuable component in MCRs. The nitrile group can participate in a variety of MCRs, such as the Strecker or Ugi reactions, to form α-amino acid derivatives or complex peptide-like structures. nih.govuniba.it The sulfonyl fluoride group, being relatively stable under many reaction conditions, could be carried through the MCR and then be available for subsequent functionalization via SuFEx chemistry. This dual reactivity allows for the generation of molecular diversity from a single, versatile building block.

Contributions to Polymer Chemistry and Surface Modification

The unique structural combination of a sulfonyl fluoride and a cyano group within this compound presents theoretical possibilities for its use in polymer chemistry and surface modification. Sulfonyl fluorides are known to be robust functional groups that can participate in SuFEx click chemistry, allowing for efficient post-polymerization modification of materials. nih.gov The cyano group, in turn, can influence the polymer's electronic properties, solubility, and potential for further chemical transformations.

In the broader context of polymer science, cyclobutane-containing polymers have been synthesized, often through [2+2] photocycloaddition reactions, to create materials with unique stereochemistry and physical properties. mdpi.com However, research detailing the incorporation of this compound as a monomer or a modifying agent for polymers is not currently available.

Similarly, in surface modification, sulfonyl fluorides can be used to anchor molecules onto surfaces, thereby altering their chemical and physical properties. This approach has been used to create functionalized polymer brushes. nih.gov The rigid cyclobutane (B1203170) scaffold of this compound could potentially serve as a rigid linker in such applications. Despite this potential, no studies have been published that specifically utilize this compound for surface modification.

Table 1: Potential, but Undocumented, Applications in Polymer and Surface Science

| Application Area | Potential Role of this compound | Current Research Status |

| Polymer Synthesis | Monomer for novel polyesters or polyamides with unique thermal and mechanical properties. | No specific studies found. |

| Post-Polymerization Modification | Functional handle for introducing the cyanocyclobutane moiety onto existing polymers via SuFEx. | No specific studies found. |

| Surface Modification | Anchoring group to create functionalized surfaces with tailored wettability or reactivity. | No specific studies found. |

Development of Novel Linkers in SuFEx Chemistry

SuFEx chemistry relies on the robust and reliable reactivity of the SVI-F bond, making sulfonyl fluorides key building blocks for creating novel molecular architectures. uni-muenchen.de The development of new SuFEx linkers is a continuous effort to expand the diversity and functionality of molecules that can be connected using this "click" reaction.

The structure of this compound, with its bifunctional nature (sulfonyl fluoride for SuFEx reaction and a cyano group for potential secondary reactions), makes it a theoretical candidate for a novel linker. The strained cyclobutane ring could also impart specific conformational constraints on the resulting linked molecules. For instance, it could be envisioned as a rigid spacer in the synthesis of complex molecules or functional materials.

Despite these intriguing possibilities, a review of the current scientific literature, including journals and patent databases, reveals no instances where this compound has been synthesized or utilized as a linker in SuFEx chemistry. The development of SuFEx linkers has seen significant progress, yet the application of this specific cyanocyclobutane derivative remains an open area for research. uni-muenchen.de

Table 2: Theoretical Attributes vs. Documented Use as a SuFEx Linker

| Theoretical Attribute | Potential Advantage as a SuFEx Linker | Documented Research Findings |

| Bifunctionality | Allows for orthogonal chemistry; the cyano group can be used for secondary modifications. | None available. |

| Rigid Scaffold | The cyclobutane ring can act as a rigid spacer, influencing molecular conformation. | None available. |

| Strained Ring System | May influence the reactivity of the sulfonyl fluoride group or the properties of the final product. | None available. |

Role in Chemical Biology Research and Probe Development

Design and Application as Covalent Protein Modifiers

Sulfonyl fluorides are increasingly utilized in the design of covalent protein modifiers. epa.gov These compounds form stable, covalent bonds with target proteins, a feature that can offer pharmacological advantages such as enhanced potency and prolonged duration of action compared to non-covalent inhibitors. fao.org The reactivity of the SVI-F bond is sensitive to the microenvironment of a protein's binding site, allowing for site-specific targeting. epa.gov

A key advantage of sulfonyl fluorides is their ability to target a wide range of nucleophilic amino acid residues beyond the commonly targeted cysteine. sigmaaldrich.comepa.gov This broad targeting capability significantly expands the scope of proteins that can be studied and potentially inhibited. epa.gov

Lysine (B10760008): The ε-amino group of lysine is a common target for sulfonyl fluorides, forming a stable sulfonamide linkage. beyondpesticides.orgrsc.orgnih.gov This interaction is particularly relevant for targeting conserved catalytic lysine residues within enzyme active sites, such as in kinases. beyondpesticides.orgrsc.org

Serine and Threonine: Serine proteases are a well-established class of enzymes inhibited by sulfonyl fluorides, where the active site serine attacks the electrophilic sulfur atom. researchgate.net This reactivity also extends to threonine residues. enamine.netresearchgate.net

Tyrosine: The hydroxyl group of tyrosine can be targeted by sulfonyl fluorides, an interaction that has been exploited in the rational design of covalent probes for specific enzymes. researchgate.netorst.edu

Cysteine: While many covalent modifiers target cysteine, sulfonyl fluorides can also react with the thiol group of this amino acid. enamine.netresearchgate.net

Histidine: The imidazole (B134444) side chain of histidine is another nucleophilic target for sulfonyl fluorides. fao.org This has been leveraged in the development of chemical probes for challenging targets like E3 ubiquitin ligases. orst.edu

The table below summarizes the amino acid residues known to be targeted by the sulfonyl fluoride (B91410) moiety.

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |

| Lysine | ε-amino group | Sulfonamide |

| Serine | Hydroxyl group | Sulfonate ester |

| Threonine | Hydroxyl group | Sulfonate ester |

| Tyrosine | Phenolic hydroxyl group | Sulfonate ester |

| Cysteine | Thiol group | Thiosulfonate ester |

| Histidine | Imidazole ring | Sulfonyl-imidazole adduct |

The covalent modification of proteins by sulfonyl fluorides, a process known as sulfonylation, proceeds through a nucleophilic substitution reaction at the sulfur atom. The precise mechanism can be influenced by the specific protein environment. Generally, the reaction involves the attack of a nucleophilic amino acid side chain on the electron-deficient sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. beyondpesticides.org

Two potential pathways for this sulfur(VI) fluoride exchange (SuFEx) process are:

Direct Substitution (Associative Mechanism): This pathway involves the direct attack of the nucleophilic amino acid residue on the sulfur atom, forming a trigonal bipyramidal intermediate before the fluoride leaving group is expelled. beyondpesticides.org

Elimination-Addition (Dissociative Mechanism): While less commonly discussed for protein sulfonylation, this mechanism would involve the initial formation of a highly reactive sulfene (B1252967) intermediate (R-SO2), followed by its rapid capture by the nucleophilic residue.

The specific mechanism is often dependent on the organization of the protein's active site, where residues can stabilize the transition state and facilitate the departure of the fluoride ion. beyondpesticides.org

Use as Activity-Based Probes and Chemical Tools

The reliable reactivity of sulfonyl fluorides has led to their widespread use in the development of activity-based probes (ABPs). ABPs are powerful chemical tools that covalently label active enzymes in complex biological systems, enabling the study of enzyme function and inhibitor efficacy.

By incorporating a reporter tag, such as an alkyne or a fluorophore, onto a sulfonyl fluoride scaffold, researchers can visualize, enrich, and identify target proteins from cell lysates or even in living cells. For instance, alkyne-tagged sulfonyl fluoride probes have been successfully used to identify active serine proteases within a complex proteome through click chemistry-mediated labeling and subsequent mass spectrometry analysis. This approach allows for the profiling of enzyme activity across entire protein families.

Elucidation of Protein Structure and Function

Covalent modification by sulfonyl fluorides can be instrumental in elucidating the structure and function of proteins. By forming a stable covalent bond, these probes can trap a protein in a specific conformation, facilitating its structural characterization by techniques like X-ray crystallography. researchgate.net The resulting crystal structures provide detailed insights into the binding mode of the inhibitor and the architecture of the active site. researchgate.net

Furthermore, by identifying the specific amino acid residue that has been modified, researchers can pinpoint functionally important residues within a protein's active or allosteric site. This information is crucial for understanding the protein's catalytic mechanism and for the structure-based design of more potent and selective inhibitors. researchgate.netorst.edu

Exploration in Agrochemical Discovery

The application of sulfonyl fluorides in agrochemical discovery is an area of emerging interest, though less documented than their use in pharmaceuticals. Certain compounds containing the sulfonyl fluoride moiety have been investigated for their potential as pesticides. For example, some synthesized sulfonyl fluoride derivatives have demonstrated excellent inhibitory activity against plant pathogens like Botrytis cinerea and the pine wood nematode Bursaphelenchus xylophilus, suggesting their potential for development as potent agrochemicals.

The most prominent example of a related compound in this field is sulfuryl fluoride (SO₂F₂), a widely used fumigant for controlling a broad spectrum of pests in buildings and stored agricultural commodities, including termites, beetles, moths, rats, and mice. researchgate.net While structurally simpler than 3-Cyanocyclobutane-1-sulfonyl fluoride, the efficacy of sulfuryl fluoride highlights the inherent bioactivity of the sulfonyl fluoride group. However, the broader exploration of more complex sulfonyl fluorides as selective and effective agrochemicals remains a developing field of research.

Advanced Characterization Techniques and Computational Modeling

X-ray Crystallography for Structural Elucidation of Derivatives

While a crystal structure for 3-Cyanocyclobutane-1-sulfonyl fluoride (B91410) itself is not publicly available, X-ray crystallography is a powerful technique for determining the three-dimensional structure of its derivatives. For instance, the crystal structure of dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate, a highly substituted cyclobutane (B1203170) derivative, has been successfully elucidated. uni-muenchen.deresearchgate.net This analysis revealed that the cyclobutane ring adopts a puckered or "butterfly" conformation, which is a common feature for such four-membered ring systems to alleviate ring strain. uni-muenchen.dedalalinstitute.com In this specific derivative, the ring puckering angle was found to be 20.5°. uni-muenchen.de

The bond lengths within the cyclobutane ring of this derivative were determined to be slightly elongated compared to those in a strain-free cyclohexane (B81311) ring, a direct consequence of the inherent ring strain in the four-membered carbocycle. uni-muenchen.de The specific bond distances were measured as C1-C2: 155.1(2) pm, C2-C3: 157.2(2) pm, C3-C4: 157.6(2) pm, and C4-C1: 155.2(2) pm. uni-muenchen.deresearchgate.net Such crystallographic data provides unambiguous proof of the molecular structure and stereochemistry, which is crucial for understanding the compound's reactivity and properties. Similar analyses could be applied to crystalline derivatives of 3-Cyanocyclobutane-1-sulfonyl fluoride to confirm its structural features.

| Parameter | Value |

|---|---|

| Ring Conformation | Puckered (Butterfly) |

| Puckering Angle | 20.5° |

| C1-C2 Bond Length | 155.1(2) pm |

| C2-C3 Bond Length | 157.2(2) pm |

| C3-C4 Bond Length | 157.6(2) pm |

| C4-C1 Bond Length | 155.2(2) pm |

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Reaction Monitoring and Product Confirmation

NMR spectroscopy is an indispensable tool for the characterization of organic molecules like this compound.

¹H NMR: Proton NMR would provide information about the number of different types of protons and their connectivity in the molecule. The chemical shifts and coupling constants of the protons on the cyclobutane ring would be indicative of their chemical environment and stereochemical relationships.

¹³C NMR: Carbon NMR would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the sulfonyl fluoride group and the carbon bearing the cyano group exhibiting characteristic downfield shifts.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for compounds containing a sulfonyl fluoride group. A key advantage of ¹⁹F NMR is its high sensitivity and the large chemical shift range, which makes it an excellent tool for identifying and quantifying fluorinated compounds. marquette.edu The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom in the -SO₂F group. The chemical shift of this fluorine atom would be characteristic of a sulfonyl fluoride moiety. For example, in a related substituted cyclobutane, two distinct ¹⁹F NMR signals were observed, confirming the presence of two different sulfonyl fluoride groups. uni-muenchen.de

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | 2.0 - 4.0 | Complex multiplets for cyclobutane ring protons. |

| ¹³C | 20 - 70 (ring carbons), ~120 (cyano) | Signals for the four cyclobutane carbons and the cyano carbon. |

| ¹⁹F | +40 to +70 (relative to CFCl₃) | A single resonance for the -SO₂F group. |

Mass Spectrometry (MS) for Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be influenced by the functional groups present. The cyclobutane ring can undergo characteristic fragmentation, often leading to the loss of small neutral molecules like ethene. The sulfonyl fluoride and cyano groups will also direct fragmentation. Common fragmentation pathways for sulfonyl compounds involve the loss of SO₂ or the entire SO₂F group. nih.gov Aliphatic chains, such as the cyclobutane ring, typically show fragmentation patterns with clusters of peaks 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.orgyoutube.com

Theoretical Chemistry and Computational Modeling

Ab Initio and Semi-Empirical Calculations for Molecular Geometry and Electronic Structure

Theoretical calculations are crucial for understanding the molecular properties of compounds like this compound. Ab initio methods, which are based on first principles of quantum mechanics, can be used to predict the molecule's geometry, including bond lengths, bond angles, and the puckered conformation of the cyclobutane ring. nih.gov

These calculations can also provide insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. This information is valuable for predicting the molecule's reactivity. For example, natural bond orbital (NBO) analysis can reveal hyperconjugative interactions that contribute to the stability of the puckered conformation of the cyclobutane ring. nih.gov

Potential Energy Surface (PES) Mapping and Free Energy Surface (FES) Analysis

The cyclobutane ring is not planar and undergoes a dynamic process called ring-puckering or ring-inversion. dalalinstitute.commasterorganicchemistry.com Potential Energy Surface (PES) mapping can be used to explore the energy landscape of this conformational change. By calculating the energy of the molecule at various puckering angles, a potential energy profile can be constructed. This profile reveals the most stable puckered conformation and the energy barrier for the ring to invert from one puckered form to another. nih.gov

Free Energy Surface (FES) analysis extends this by considering the effects of temperature and entropy, providing a more complete picture of the conformational dynamics of the molecule in solution. These computational techniques are powerful tools for understanding the flexibility and conformational preferences of this compound, which can influence its biological activity and physical properties.

Rational Design of Catalysts and Reaction Conditions

The synthesis of specialized sulfonyl fluorides, such as this compound, benefits immensely from the principles of rational design, which leverages computational modeling and a deep understanding of reaction mechanisms to optimize catalysts and conditions. While direct research on the catalytic synthesis of this compound is not extensively documented, the rational design principles established for the synthesis of other aliphatic and cyclic sulfonyl fluorides provide a clear framework for developing efficient synthetic routes.

Computational tools, particularly Density Functional Theory (DFT), are pivotal in the rational design process. These methods allow for the in-silico investigation of reaction pathways, the calculation of activation energies for key steps, and the prediction of the stability of intermediates and transition states. For instance, in reactions involving the introduction of the sulfonyl fluoride moiety, DFT calculations can elucidate the mechanism of SO₂ insertion and the subsequent fluorination step. This understanding is crucial for identifying the rate-determining step of the reaction and, consequently, for designing a catalyst that can lower the energy barrier of this specific step.

A key aspect of rational catalyst design is the modulation of the electronic and steric properties of the catalyst to enhance its activity and selectivity. For metal-catalyzed reactions, such as those involving palladium or bismuth, the choice of ligands plays a critical role. Computational models can predict how different ligands will affect the geometry and electron density of the metal center, thereby influencing its catalytic efficacy. For example, in a hypothetical palladium-catalyzed fluorosulfonylation to produce this compound, ligands could be computationally screened to find those that promote the desired oxidative addition and reductive elimination steps while minimizing side reactions.

The rational design of reaction conditions goes hand-in-hand with catalyst design. Parameters such as solvent, temperature, and the nature of the fluorine source can be optimized through a combination of computational modeling and experimental validation. For example, computational studies can predict how the polarity of the solvent will influence the stability of charged intermediates, guiding the selection of an optimal reaction medium.

A hypothetical approach to the rational design of a catalyst for the synthesis of this compound could involve the following steps:

Mechanism Elucidation: Using DFT to model potential reaction pathways, such as a radical-mediated process or a transition-metal-catalyzed cross-coupling.

Catalyst Screening: In-silico screening of a library of catalysts (e.g., different metal-ligand combinations) to identify candidates with the lowest predicted activation energies for the rate-determining step.

Condition Optimization: Computational analysis of the effect of different solvents and temperatures on the reaction kinetics and thermodynamics.

Experimental Validation: Synthesis and testing of the most promising catalysts and conditions identified through computational modeling.

This iterative process of computational design and experimental feedback allows for the rapid development of highly efficient and selective catalytic systems for the synthesis of complex molecules like this compound.

Interactive Data Table: Hypothetical Catalyst Design Parameters

Below is an interactive table showcasing hypothetical data for the computational screening of different catalysts for a key step in a potential synthesis of this compound. The data is illustrative of the parameters that would be considered in a rational design approach.

| Catalyst System | Ligand Type | Predicted Activation Energy (kcal/mol) | Predicted Yield (%) | Selectivity |

| Pd(OAc)₂ / Ligand A | Phosphine | 25.4 | 65 | High |

| Pd(dba)₂ / Ligand B | N-Heterocyclic Carbene | 22.1 | 85 | Moderate |

| NiCl₂ / Ligand C | Bipyridine | 28.9 | 40 | Low |

| CuI / Ligand D | Phenanthroline | 24.5 | 75 | High |

Future Research Directions and Perspectives

Expansion of Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of structurally complex sulfonyl fluorides, particularly those incorporating strained ring systems like cyclobutane (B1203170), remains a significant challenge. purdue.edu Future research will undoubtedly focus on developing more efficient and selective synthetic routes to access 3-cyanocyclobutane-1-sulfonyl fluoride (B91410) and its derivatives. While traditional methods often rely on the halogen exchange of sulfonyl chlorides, these precursors can be unstable. acs.orgacs.org Modern strategies that bypass sensitive intermediates are highly desirable.

Key areas for expansion include:

Photocatalytic and Electrochemical Methods: Recent advances in using photoredox catalysis and electrochemical oxidation offer mild and efficient pathways to sulfonyl fluorides from readily available starting materials like thiols, disulfides, and even sulfones. purdue.edursc.orgccspublishing.org.cn Applying these green and robust protocols could improve the synthesis of aliphatic sulfonyl fluorides, which are often susceptible to hydrolysis under harsher conditions. ccspublishing.org.cn

Late-Stage Functionalization: Developing methods to introduce the cyanocyclobutane-sulfonyl fluoride motif into more complex molecules at a late stage is a critical goal. This would enable the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Stereoselective Synthesis: The 3-cyanocyclobutane-1-sulfonyl fluoride core possesses stereocenters. Future synthetic efforts must address the selective synthesis of specific stereoisomers (e.g., cis vs. trans), as stereochemistry is crucial for biological activity. This could involve asymmetric cycloaddition reactions or stereospecific fluorosulfonylation techniques. researchgate.net

A comparison of potential precursor classes for sulfonyl fluoride synthesis highlights the ongoing shift towards more stable and accessible starting materials.

| Starting Material Class | Typical Reagents | Advantages | Challenges |

| Sulfonyl Chlorides | KHF₂, KF | Well-established, often high-yielding | Precursor instability, harsh conditions |

| Thiols/Disulfides | NaOCl, KF, Selectfluor | Stable, readily available precursors | Often requires strong oxidants |

| Sulfonic Acids/Salts | Thionyl fluoride, Xtalfluor-E® | Direct conversion from stable S(VI) compounds | Can require high temperatures or activators nih.govrsc.org |

| Aryl/Alkenyl Halides | DABSO, Selectfluor, Pd/Bi catalysts | Enables direct C-S bond formation | Catalyst-dependent, substrate scope limitations |

| Alkynes/Alkenes | FSO₂Cl, Radical initiators | Direct difunctionalization of unsaturated bonds | Control of regioselectivity and stereoselectivity nih.govccspublishing.org.cn |

Exploration of Novel Reactivity Modes Beyond Current Understandings

The sulfonyl fluoride group is renowned for its unique balance of stability and "clickable" reactivity, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net However, recent discoveries suggest that its reactivity is more nuanced than previously understood, particularly when influenced by molecular structure.

Future research should probe unconventional reaction pathways for this compound:

Defluorosulfonylative (deFS) Reactions: Studies on oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides have revealed a novel "defluorosulfonylation" pathway where the entire -SO₂F group acts as a leaving group, generating a carbocation intermediate. springernature.comnih.gov This reactivity is driven by the release of ring strain. Given that the cyclobutane ring in this compound also possesses significant strain, exploring whether it can undergo similar deFS couplings is a compelling avenue. This would transform the sulfonyl fluoride from a nucleophilic substitution handle into a precursor for generating a cyclobutyl cation, opening up entirely new synthetic possibilities. imperial.ac.uk

Radical Reactivity: The generation of fluorosulfonyl radicals (FSO₂•) has emerged as a powerful tool for the synthesis of sulfonyl fluorides. rsc.org The inverse of this process—exploring the reactivity of the this compound molecule under radical conditions—is an underexplored area. Investigating whether the S-C or S-F bond can be homolytically cleaved could lead to new methods for functionalizing the cyclobutane ring.

Orthogonal Reactivity: A key area of exploration is the orthogonal reactivity of the cyano and sulfonyl fluoride groups. Research will focus on developing conditions that allow for selective transformation of the nitrile (e.g., reduction, hydrolysis, cycloaddition) while leaving the sulfonyl fluoride intact, and vice versa. This would establish the compound as a versatile building block for constructing complex molecules. nih.govmdpi.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The exceptional stability and predictable reactivity of the sulfonyl fluoride group make it an ideal candidate for modern high-throughput chemistry platforms. nih.gov Future work will focus on integrating the synthesis and application of compounds like this compound into automated workflows.

Automated Library Synthesis: Using flow chemistry and robotic liquid handlers, the SuFEx reaction can be employed to rapidly synthesize large libraries of derivatives from a single sulfonyl fluoride hub. nih.govjk-sci.comnih.gov By reacting this compound with a diverse set of amine or phenol (B47542) nucleophiles on a picomole scale, hundreds or thousands of unique compounds can be generated for biological screening without the need for traditional purification. acs.org

High-Throughput Screening (HTS): The generated libraries can be directly screened against biological targets. jk-sci.com The sulfonyl fluoride can act as a covalent warhead to identify novel protein binders in agnostic screens, where its reactivity is unmasked only within a specific protein microenvironment. nih.gov This approach accelerates the hit-to-lead process in drug discovery. nih.gov

Development of Advanced Computational Models for Predictive Chemistry

As chemical complexity increases, the ability to predict reactivity, stability, and biological interactions becomes paramount. The development of advanced computational models for sulfonyl fluorides is a critical future direction.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on reaction data to predict the optimal conditions (reagents, catalysts, solvents) for synthesizing or reacting sulfonyl fluorides, minimizing the need for extensive empirical screening. acs.org

Predicting Reactivity and Stability: Computational methods, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy, have shown promise in correlating with the hydrolytic stability and intrinsic reactivity of sulfonyl fluorides. nih.gov Refining these models for complex aliphatic systems like this compound will allow researchers to rationally tune the electrophilicity of the warhead for specific biological targets.

Covalent Docking and Binding Prediction: Improving covalent docking algorithms is essential for predicting how this compound will bind to a target protein. nih.gov New benchmarks and deep-learning-based models are being developed to better account for the formation of the covalent bond and associated structural changes, which will accelerate the rational design of selective covalent inhibitors. arxiv.orgdigitellinc.comarxiv.org

Synergistic Applications in Interdisciplinary Fields (e.g., Bio-organic Chemistry, Materials Science)

The unique combination of a rigid, polar cyclobutane scaffold and a reactive sulfonyl fluoride handle positions this compound for innovative applications in diverse scientific fields.

Q & A

Q. What are the established synthetic routes for 3-cyanocyclobutane-1-sulfonyl fluoride, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting from cyclobutane derivatives. A common approach includes sulfonylation of cyclobutane precursors using sulfuryl chloride derivatives under anhydrous conditions, followed by cyanation via nucleophilic substitution or metal-catalyzed cross-coupling reactions . Key considerations include:

- Reagent selection : Use of fluorinating agents (e.g., DAST) or cyanide sources (e.g., KCN/CuCN) to ensure regioselectivity.

- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions like ring-opening of the cyclobutane moiety.

- Purification : Chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the product .